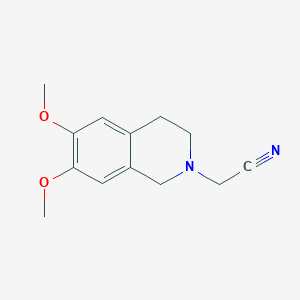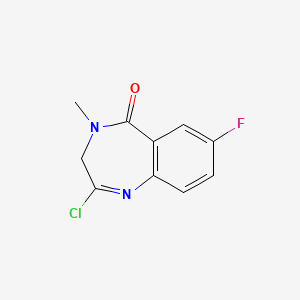
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of the 1,4-benzodiazepine-2-one scaffold, which is a crucial pharmacophore in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate aminobenzophenone derivatives. One common method is the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP (N-Methyl-2-pyrrolidone), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for efficient and scalable production of the compound. The flow synthesis involves a combination of nucleophilic aromatic substitution (S_NAr) reactions to produce nitrodiarylamine intermediates, which are then reduced and cyclized to form the desired benzodiazepine .
Chemical Reactions Analysis
Types of Reactions
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological targets, including receptors in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and as a model compound in drug discovery
Mechanism of Action
The mechanism of action of 5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Midazolam: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine
Flurazepam: 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one
Uniqueness
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. The presence of the 2-chloro and 7-fluoro substituents, along with the 4-methyl group, contributes to its unique binding affinity and efficacy at the GABA receptor .
Properties
CAS No. |
193693-31-1 |
|---|---|
Molecular Formula |
C10H8ClFN2O |
Molecular Weight |
226.63 g/mol |
IUPAC Name |
2-chloro-7-fluoro-4-methyl-3H-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C10H8ClFN2O/c1-14-5-9(11)13-8-3-2-6(12)4-7(8)10(14)15/h2-4H,5H2,1H3 |
InChI Key |
VBMMLXOEDIOYJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=NC2=C(C1=O)C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


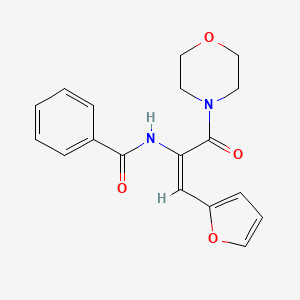

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

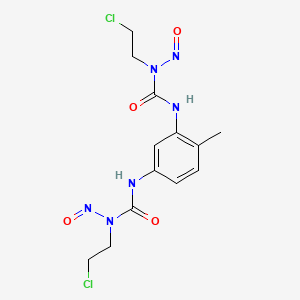
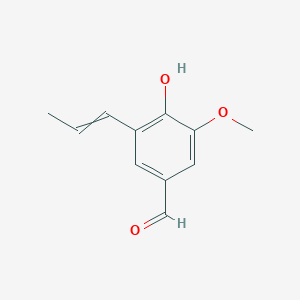

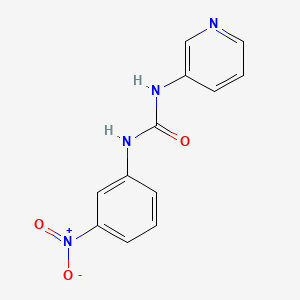
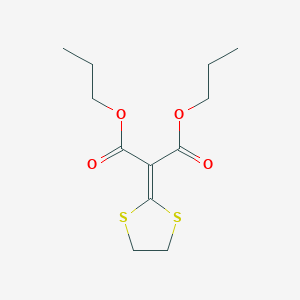
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
